![molecular formula C16H13ClN2O2 B5808033 4-chloro-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5808033.png)
4-chloro-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol, also known as CMPD1, is a synthetic compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. CMPD1 has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 4-chloro-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol involves its ability to bind to specific targets in the body, such as COX-2, and inhibit their activity. This leads to a decrease in the production of inflammatory mediators, induction of apoptosis in cancer cells, and prevention of neuronal cell death in models of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to decrease the production of inflammatory mediators such as prostaglandins and cytokines, induce apoptosis in cancer cells, and prevent neuronal cell death in models of neurodegenerative diseases. Additionally, this compound has been shown to have antioxidant properties, which can help protect cells from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-chloro-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol in lab experiments is its ability to selectively target specific enzymes and pathways in the body, making it a useful tool for studying their function. Additionally, this compound has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using this compound in lab experiments is its poor solubility in water, which can make it difficult to work with in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound could be further studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further research could also focus on improving the solubility of this compound to make it more accessible for use in lab experiments.
Synthesemethoden
The synthesis of 4-chloro-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol involves a multi-step process that includes the reaction of 4-chloro-2-nitrophenol with 4-methoxyphenylhydrazine to form this compound. The reaction is catalyzed by a base such as potassium carbonate or sodium hydroxide and is carried out in a solvent such as ethanol or dimethyl sulfoxide. The product is then purified using column chromatography or recrystallization to obtain a pure form of this compound.
Wissenschaftliche Forschungsanwendungen
4-chloro-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol has been extensively studied for its potential use in treating various diseases. It has been shown to have anti-inflammatory properties by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been shown to have anti-cancer properties by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have neuroprotective properties by preventing neuronal cell death in models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
4-chloro-2-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-21-12-5-2-10(3-6-12)14-9-15(19-18-14)13-8-11(17)4-7-16(13)20/h2-9,20H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDKXGDQMJMUTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(allyloxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5807953.png)
![2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide](/img/structure/B5807956.png)

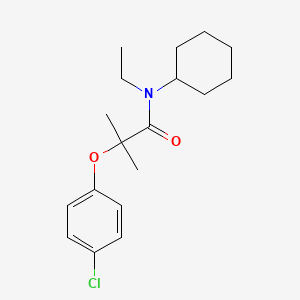
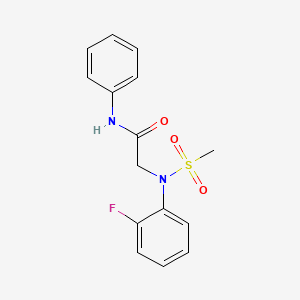
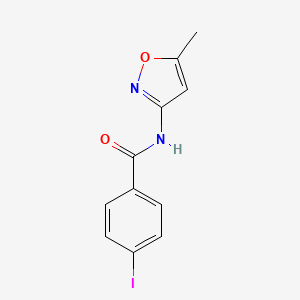
![4-({[5-(1-piperidinyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5807997.png)
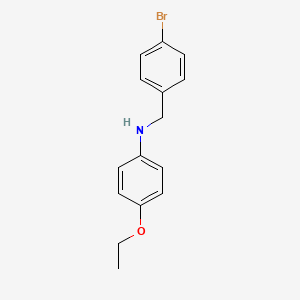


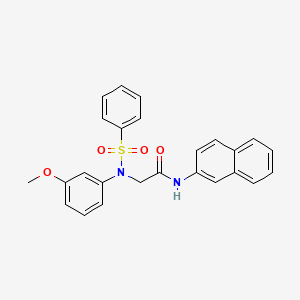
![1-[(4-methoxy-1-naphthyl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B5808030.png)
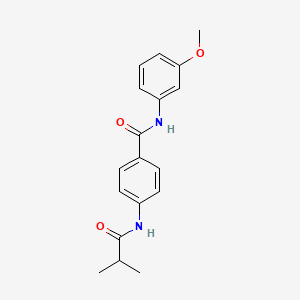
![4,6,8-trimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}quinoline](/img/structure/B5808050.png)